ethyl 3-(difluoromethoxy)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(difluoromethoxy)-1H-pyrazole-5-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with an ethyl ester group and a difluoromethoxy group. The presence of the difluoromethoxy group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(difluoromethoxy)-1H-pyrazole-5-carboxylate typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethoxy group. One common method involves the reaction of ethyl 3-oxo-3-(difluoromethoxy)propanoate with hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods may also employ alternative reagents and catalysts to achieve higher selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(difluoromethoxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 3-(difluoromethoxy)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ethyl 3-(difluoromethoxy)-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for specific targets, leading to its desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(difluoromethoxy)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical and biological properties.
Ethyl 3-(methoxy)-1H-pyrazole-5-carboxylate: The presence of a methoxy group instead of a difluoromethoxy group results in different reactivity and applications.
Ethyl 3-(chloromethoxy)-1H-pyrazole-5-carboxylate: The chloromethoxy group imparts different electronic and steric effects compared to the difluoromethoxy group.
Properties
IUPAC Name |
ethyl 3-(difluoromethoxy)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O3/c1-2-13-6(12)4-3-5(11-10-4)14-7(8)9/h3,7H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADKLPYPSQQGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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